molecular formula C19H18N4OS2 B2574574 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole CAS No. 863000-96-8

2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole

Cat. No.: B2574574
CAS No.: 863000-96-8
M. Wt: 382.5
InChI Key: GNPKRAHUVSPNFI-UHFFFAOYSA-N
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Description

The compound “2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant biological activity and are used in the development of various drugs . This particular compound is a hybrid of isothiazole and piperazine moieties .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been characterized by various techniques such as IR, 1 H NMR, 13 C NMR, and mass spectral technique . The structure-activity relationships of these derivatives have also been studied .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives are complex and involve multiple steps . The exact reactions for the synthesis of “this compound” are not specified in the available literature.

Scientific Research Applications

1. Potential Anticancer Properties

The compound 2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole may have implications in cancer research due to its structural similarities with certain chemical groups known for their anticancer properties. For instance, compounds with piperazine-based structures like naftopidil have demonstrated the ability to induce cell cycle arrest and cell death in specific cancer cell lines. These piperazine-based compounds, including quinazoline α-antagonists like doxazosin, prazosin, and terazosin, have shown promising results in in vitro studies by inducing apoptosis and reducing cell growth and proliferation in various prostate cancer cell lines. The effectiveness of these compounds appears largely independent of α1-adrenoceptor blockade, instead involving targets like VEGF, EGFR, HER2/Neu, and other mitochondrial apoptotic inducing factors. However, the anticancer properties of these compounds require further validation through well-designed clinical trials (Batty et al., 2016).

2. Role in Synthesis of Biologically Active Compounds

The chemical structure of this compound shares similarities with benzimidazole and purine motifs, which are crucial in medicinal chemistry. Substituted purines, especially 2, 6-disubstituted ones, serve as significant medicinal and pharmaceutical intermediates. Benzimidazoles are also essential pharmacophores and privileged sub-structures due to their involvement in various biological activities. The synthesis of benzimidazole at the C-6 position of 2, 6-dichloropurine is believed to enhance its activity and selectivity. Compounds combining purine and benzimidazole motifs are synthesized to improve potency and selectivity by introducing various moieties at the 2-position of purine. These hybrids have demonstrated promising in vitro anticancer activities against a 60 tumor cell lines panel assay (Yimer & Fekadu, 2015).

Future Directions

The future directions in the research of benzothiazole derivatives, including “2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole”, involve further exploration of their biological activity and potential applications in drug development . Further studies on the structure-activity relationships and the development of new synthetic pathways are also areas of interest .

Mechanism of Action

Target of Action

Similar compounds have been reported to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.

Mode of Action

Similar compounds have been reported to act as antagonists for dopamine and serotonin . This means they likely bind to the receptors for these neurotransmitters, preventing them from exerting their usual effects.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it may impact pathways related to mood regulation, sleep, and appetite .

Result of Action

As a potential dopamine and serotonin antagonist, it could lead to changes in mood, sleep, and appetite .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-24-13-6-7-15-17(12-13)26-19(21-15)23-10-8-22(9-11-23)18-20-14-4-2-3-5-16(14)25-18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPKRAHUVSPNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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